N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide
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Overview
Description
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a sulfonyl group, and a fluorobenzyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide
- N-[(2E)-5-[(2-bromobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide
- N-[(2E)-5-[(2-iodobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide
Uniqueness
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-4-methylbenzamide is unique due to the presence of the fluorobenzyl moiety, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H14FN3O3S2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-11-6-8-12(9-7-11)15(22)19-16-20-21-17(25-16)26(23,24)10-13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
KJCPUZCEAIEMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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